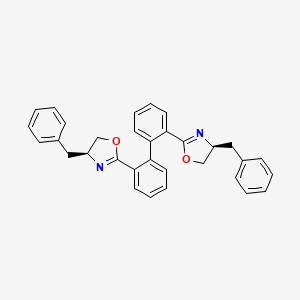
(1R)-2,2'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl: is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include two oxazoline rings and a biphenyl core. The presence of chiral centers makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the formation of oxazoline rings from amino alcohols and carboxylic acids. One common method includes the cyclization of amino alcohols with benzyl-substituted carboxylic acids under dehydrating conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the oxazoline rings.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (1R)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazoline rings or the biphenyl core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the oxazoline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: In chemistry, (1R)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for producing enantiomerically pure compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its unique structure allows it to interact with biological targets in a stereospecific manner, which can enhance the efficacy and selectivity of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its chiral properties are exploited to create materials with specific optical and mechanical characteristics.
Mechanism of Action
The mechanism of action of (1R)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with molecular targets through its chiral centers. The oxazoline rings and biphenyl core can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with enzymes, receptors, and other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- (1R)-2,2’-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
- (1R)-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
- (1R)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
Uniqueness: The uniqueness of (1R)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl lies in its specific chiral centers and the presence of benzyl groups, which provide distinct steric and electronic properties. These features differentiate it from other similar compounds and contribute to its specific applications in asymmetric synthesis and chiral drug design.
Properties
Molecular Formula |
C32H28N2O2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(4S)-4-benzyl-2-[2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H28N2O2/c1-3-11-23(12-4-1)19-25-21-35-31(33-25)29-17-9-7-15-27(29)28-16-8-10-18-30(28)32-34-26(22-36-32)20-24-13-5-2-6-14-24/h1-18,25-26H,19-22H2/t25-,26-/m0/s1 |
InChI Key |
WKBPEBGRAKOBBN-UIOOFZCWSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
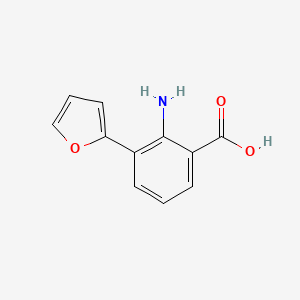
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
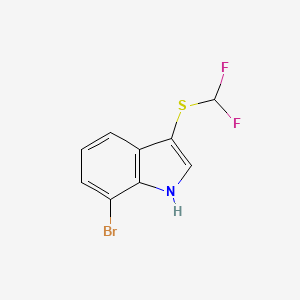

![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)
![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
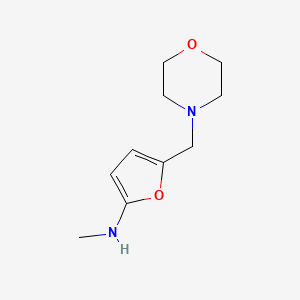
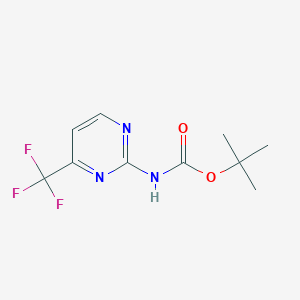
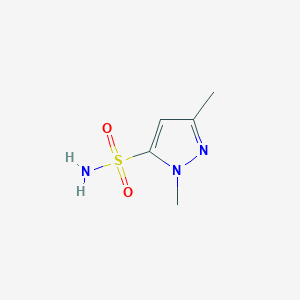
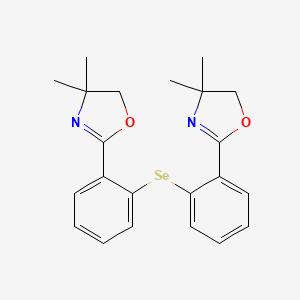
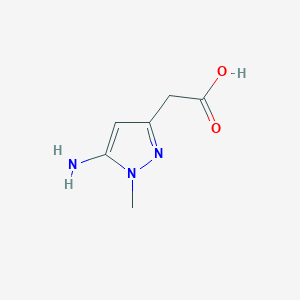
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
